

# Application Note: Calculating Pyroxene End-Members from Chemical Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: pyroxene

Cat. No.: B1172478

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Audience: Researchers, scientists, and geoscience professionals.

## Introduction

**Pyroxenes** are a crucial group of rock-forming inosilicate minerals found in a vast array of igneous and metamorphic rocks.<sup>[1]</sup> Their chemical composition provides valuable insights into the petrogenesis and thermal history of their host rocks. The general formula for **pyroxenes** is XY(Z<sub>2</sub>O<sub>6</sub>), where 'X' (or M<sub>2</sub> site) and 'Y' (or M<sub>1</sub> site) represent larger and smaller cations, respectively, and 'Z' (or T site) is typically occupied by silicon and aluminum.<sup>[1][2]</sup> By calculating the proportions of ideal mineral compositions, known as end-members, from chemical analysis data, researchers can classify **pyroxenes** and interpret the geological conditions of their formation.

This application note provides a detailed protocol for calculating **pyroxene** end-members from oxide weight percent data, typically obtained from an electron probe microanalyzer (EPMA).

## Principle

The calculation of **pyroxene** end-members is a multi-step process that involves converting oxide weight percentages into atomic proportions, normalizing these to a standard **pyroxene** formula (based on 6 oxygens), assigning the cations to their correct crystallographic sites (T, M<sub>1</sub>, M<sub>2</sub>), and finally, calculating the molar percentages of the key end-members.<sup>[3][4]</sup> This process allows for the classification of **pyroxenes**, most commonly within the "pyroxene

quadrilateral," which represents compositions between the major end-members Enstatite, Ferrosilite, Diopside, and Hedenbergite.[5][6]

## Required Data and Instrumentation

The primary data required are quantitative chemical analyses of the **pyroxene** mineral, reported as weight percentages of major element oxides (e.g.,  $\text{SiO}_2$ ,  $\text{Al}_2\text{O}_3$ ,  $\text{FeO}$ ,  $\text{MgO}$ ,  $\text{CaO}$ ,  $\text{Na}_2\text{O}$ ). This data is most commonly acquired using an Electron Probe Microanalyzer (EPMA).

Instrumentation:

- Electron Probe Microanalyzer (EPMA): A high-precision instrument that uses a focused electron beam to generate characteristic X-rays from a sample, allowing for quantitative chemical analysis of small mineral grains *in situ*.[7][8]

## Protocol for End-Member Calculation

The following step-by-step protocol outlines the recalculation of a **pyroxene** formula from oxide weight percentages.

Step 1: Convert Weight Percent Oxides to Moles For each oxide, divide its weight percentage by its molar mass to obtain the number of moles of the oxide.

Step 2: Calculate Moles of Cations and Oxygen From the moles of each oxide, calculate the corresponding moles of cations and oxygen atoms based on their stoichiometric ratios. For example, one mole of  $\text{SiO}_2$  contains one mole of Si cations and two moles of O atoms.

Step 3: Normalize to 6 Oxygens Sum the total number of oxygen atoms calculated in Step 2. Since the ideal **pyroxene** formula unit has 6 oxygen atoms, calculate a normalization factor by dividing 6 by this sum. Multiply the number of moles of each cation by this factor to get the number of cations per formula unit (apfu).

Step 4: Estimate Ferric ( $\text{Fe}^{3+}$ ) and Ferrous ( $\text{Fe}^{2+}$ ) Iron EPMA measures total iron as  $\text{FeO}$ .[9] To accurately assign cations, the proportion of  $\text{Fe}^{3+}$  and  $\text{Fe}^{2+}$  must be estimated. A common method is to assume ideal stoichiometry, where the total number of cations is 4. The amount of  $\text{Fe}^{3+}$  is calculated to ensure charge balance.

- $\text{Fe}^{3+} = \text{Na} + \text{Al(IV)} - \text{Al(VI)} - \text{Cr} - 2\text{Ti}^*$

- $\text{Fe}^{2+} = \text{Fe(total)} - \text{Fe}^{3+}$

Step 5: Assign Cations to Crystallographic Sites (T, M1, M2) Cations are assigned to the three distinct sites within the **pyroxene** structure based on their size and charge, following a specific order.[3][10]

- T (Tetrahedral) Site:

- Assign all Si.
  - If Si < 2, add Al to bring the sum to 2. This is tetrahedral aluminum, Al(IV).

- M1 (Octahedral) Site:

- Assign any remaining Al (octahedral Al, Al(VI)).

- Add Ti, Cr, and  $\text{Fe}^{3+}$ .

- Add Mg until the site is full (sum = 1).

- M2 (Octahedral) Site:

- Assign any remaining Mg.

- Add Ca, Na, Mn, and  $\text{Fe}^{2+}$ .

Step 6: Calculate Key End-Member Percentages The primary end-members for classification are Wollastonite (Wo), Enstatite (En), and Ferrosilite (Fs). Their percentages are calculated from the site occupancies of Ca, Mg, and  $\text{Fe}^{2+}$  in the M2 and M1 sites.[11]

- $\% \text{Wo} = 100 * \text{Ca} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$
- $\% \text{En} = 100 * \text{Mg} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$
- $\% \text{Fs} = 100 * \text{Fe}^{2+} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$

Other important end-members like Jadeite (Jd) and Aegirine (Aeg) are calculated as:

- $\text{Jd} = \text{Na} * (\text{Al(VI)} / (\text{Al(VI)} + \text{Fe}^{3+}))$

- $Aeg = Na * (Fe^{3+} / (Al(VI) + Fe^{3+}))$

## Data Presentation

Quantitative data from the analysis and calculations should be summarized in clear, structured tables.

Table 1: Ideal Formulas of Common **Pyroxene** End-Members

End-Member	Formula
<b>Enstatite (En)</b>	<b>Mg<sub>2</sub>Si<sub>2</sub>O<sub>6</sub></b>
Ferrosilite (Fs)	Fe <sub>2</sub> Si <sub>2</sub> O <sub>6</sub>
Wollastonite (Wo)	Ca <sub>2</sub> Si <sub>2</sub> O <sub>6</sub>
Diopside (Di)	CaMgSi <sub>2</sub> O <sub>6</sub>
Hedenbergite (Hd)	CaFeSi <sub>2</sub> O <sub>6</sub>
Jadeite (Jd)	NaAlSi <sub>2</sub> O <sub>6</sub>
Aegirine (Aeg)	NaFe <sup>3+</sup> Si <sub>2</sub> O <sub>6</sub>

| Ca-Tschermak (CaTs) | CaAl(AlSi)O<sub>6</sub> |

Table 2: Example Calculation from Oxide Weight % to Cations per Formula Unit (6 Oxygens)  
(Based on a representative **clinopyroxene** analysis)

Oxide	Wt%	Molar Mass	Moles Oxide	Cations	Oxygen	Cations (apfu)
SiO <sub>2</sub>	52.18	60.08	0.8685	0.8685	1.7370	1.943
Al <sub>2</sub> O <sub>3</sub>	1.28	101.96	0.0126	0.0251	0.0377	0.056
FeO	3.44	71.84	0.0479	0.0479	0.0479	0.107
MgO	17.29	40.30	0.4290	0.4290	0.4290	0.960
CaO	25.38	56.08	0.4526	0.4526	0.4526	1.012
Na <sub>2</sub> O	0.38	61.98	0.0061	0.0123	0.0061	0.027

| Total | 99.95 | | | 2.7103 | |

Table 3: Example Cation Site Assignment and End-Member Results

Site	Cation	Value (apfu)
T	Si	<b>1.943</b>
	Al	0.057
	Sum	2.000
M1	Mg	0.944
	Fe <sup>2+</sup>	0.056
	Sum	1.000
M2	Ca	1.012
	Na	0.027
	Fe <sup>2+</sup>	0.051
	Mg	0.016
	Sum	1.106
End-Member	Wo	48.6%
	En	46.1%

|| Fs | 5.3% |

## Experimental Protocols

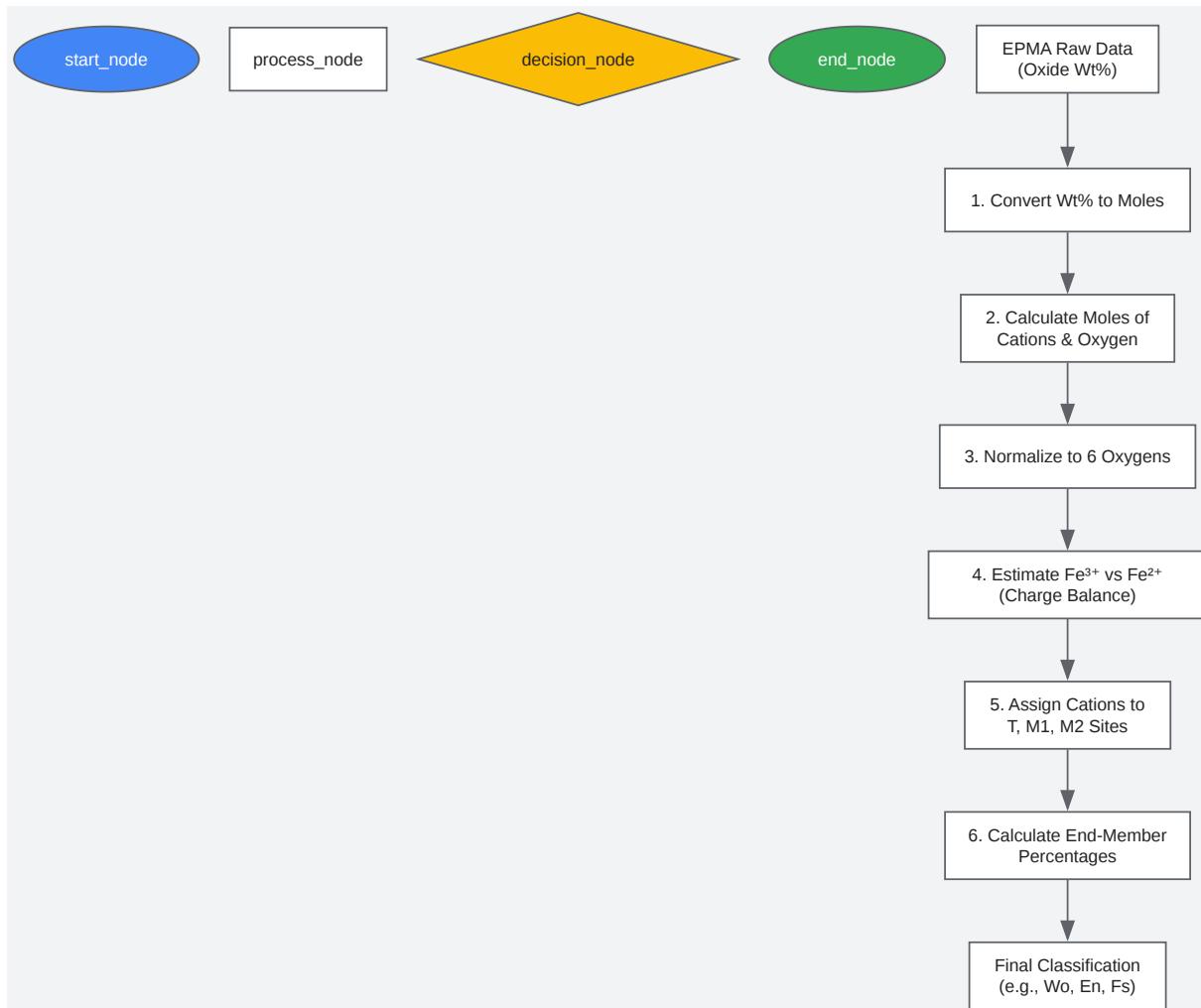
### Protocol 1: Electron Probe Microanalysis (EPMA) of Pyroxenes

- Sample Preparation:
  - Prepare a polished thin section or an epoxy grain mount of the rock sample containing pyroxenes.
  - Ensure the surface is flat, highly polished, and free of scratches to minimize analytical errors.

- Coat the sample with a thin layer of carbon to make it conductive for electron beam analysis.[8]
- Instrument Calibration and Setup:
  - Use well-characterized mineral standards for calibration (e.g., diopside for Ca and Si, forsterite for Mg, jadeite for Na).[7]
  - Set the analytical conditions. Typical conditions for **pyroxene** analysis are:
    - Accelerating Voltage: 15 kV[7]
    - Beam Current: 10-20 nA[12]
    - Beam Diameter: 1-5  $\mu\text{m}$  (a focused beam may be used for fine lamellae, but a slightly defocused beam is often preferred to minimize sample damage).[12]
- Data Acquisition:
  - Use backscattered electron (BSE) imaging to identify **pyroxene** grains and locate suitable, homogeneous areas for analysis, avoiding cracks, inclusions, or alteration zones.
  - Perform spot analyses on multiple points within a single grain and on multiple grains to assess compositional homogeneity.
  - Acquire X-ray counts for all major elements (Si, Al, Fe, Mg, Ca, Na, Ti, Mn, Cr).
  - The instrument software will convert raw X-ray intensities into oxide weight percentages using matrix correction procedures (e.g., ZAF or  $\phi(\rho_z)$ ).

## Visualizations

## Diagrams of Workflows and Relationships

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Caption: Workflow for calculating **pyroxene** end-members.

Caption: Relationships within the **pyroxene** quadrilateral.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)